molecular formula C9H9NO2 B1604071 2-(2-Hydroxyethoxy)benzonitrile CAS No. 313655-45-7

2-(2-Hydroxyethoxy)benzonitrile

Cat. No.: B1604071
CAS No.: 313655-45-7
M. Wt: 163.17 g/mol
InChI Key: GUZKSNZTSYVJOZ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)benzonitrile is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzonitrile, where the nitrile group is substituted with a hydroxyethoxy group. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Hydroxyethoxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-hydroxybenzonitrile in a suitable solvent such as dimethyl sulfoxide (DMSO).
  • Add a base, such as potassium carbonate, to the solution.
  • Introduce ethylene oxide to the reaction mixture.
  • Stir the mixture at an elevated temperature (e.g., 80°C) for several hours.
  • After completion, the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-(2-oxoethoxy)benzonitrile.

    Reduction: Formation of 2-(2-hydroxyethoxy)benzylamine.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

2-(2-Hydroxyethoxy)benzonitrile is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)benzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzonitrile: Lacks the hydroxyethoxy group, making it less versatile in certain reactions.

    2-(2-Methoxyethoxy)benzonitrile: Contains a methoxyethoxy group instead of a hydroxyethoxy group, which can influence its reactivity and solubility.

    2-(2-Aminoethoxy)benzonitrile: Contains an aminoethoxy group, which can significantly alter its chemical properties and applications.

Uniqueness

2-(2-Hydroxyethoxy)benzonitrile is unique due to the presence of both a hydroxy group and an ethoxy group, providing a balance of hydrophilicity and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

IUPAC Name

2-(2-hydroxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZKSNZTSYVJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621878
Record name 2-(2-Hydroxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313655-45-7
Record name 2-(2-Hydroxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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